2-({5-[(2-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-({5-[(2-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a triazole ring, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and alkylating agents.
Introduction of the allyl group: This step involves the allylation of the triazole ring using allyl bromide under basic conditions.
Attachment of the methoxyphenoxy group: This is done through a nucleophilic substitution reaction using 2-methoxyphenol and a suitable leaving group.
Formation of the thiazole ring: This involves the cyclization of appropriate thioamide derivatives with α-haloketones.
Final coupling: The final step involves coupling the triazole and thiazole intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or diols.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) can be used.
Reduction: Reagents like Pd/C (palladium on carbon) with hydrogen gas or NaBH₄ (sodium borohydride) can be employed.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic or acidic conditions.
Major Products
Epoxides: and from oxidation reactions.
Amines: from reduction reactions.
Substituted derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study biological processes or as a ligand in biochemical assays.
Industrial Applications: The compound can be used in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-({5-[(2-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The triazole and thiazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-({5-[(2-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide: is unique due to its specific combination of functional groups and ring systems.
Other triazole derivatives: These compounds share the triazole ring but may differ in other functional groups.
Other thiazole derivatives: These compounds share the thiazole ring but may differ in other functional groups.
Other allyl derivatives: These compounds share the allyl group but may differ in other functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of triazole, thiazole, allyl, and methoxyphenoxy groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-[[5-[(2-methoxyphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3S2/c1-4-14-30-21(15-33-20-13-9-8-12-19(20)32-3)28-29-25(30)34-16-22(31)26-24-27-23(17(2)35-24)18-10-6-5-7-11-18/h4-13H,1,14-16H2,2-3H3,(H,26,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDXLZULGOILEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=CC=C3OC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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